Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate
Overview
Description
Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propan-2-yl group, a chloro substituent, and a phenylcarbonylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate typically involves the esterification of 4-chloro-3-[(phenylcarbonyl)amino]benzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Reduction: The phenylcarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro group.
Hydrolysis: 4-chloro-3-[(phenylcarbonyl)amino]benzoic acid and propan-2-ol.
Reduction: 4-chloro-3-[(phenylhydroxymethyl)amino]benzoate.
Scientific Research Applications
Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbonylamino group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-chlorobenzoate: Lacks the phenylcarbonylamino group, resulting in different chemical and biological properties.
Propan-2-yl 3-[(phenylcarbonyl)amino]benzoate: Similar structure but with the chloro substituent in a different position, leading to variations in reactivity and activity.
Uniqueness
Propan-2-yl 4-chloro-3-[(phenylcarbonyl)amino]benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the chloro and phenylcarbonylamino groups allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
propan-2-yl 3-benzamido-4-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11(2)22-17(21)13-8-9-14(18)15(10-13)19-16(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAQNJPYVDXUON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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